molecular formula C8H10F3NO3 B7937022 (R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid

(R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid

Cat. No.: B7937022
M. Wt: 225.16 g/mol
InChI Key: SVXWNJBAQWRECG-RXMQYKEDSA-N
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Description

(R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The trifluoroacetyl group and the carboxylic acid group attached to the piperidine ring make this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring.

    Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced using trifluoroacetic anhydride in the presence of a base such as pyridine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, alcohols, or thiols for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with different functional groups replacing the trifluoroacetyl group.

Scientific Research Applications

(R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • (2R,4R)-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester
  • rac-(2R,3S)-3-(Trifluoromethyl)piperidine-2-carboxylic acid
  • (2R)-piperidine-2-carboxylic acid hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents on the piperidine ring distinguishes these compounds from (R)-1-(2,2,2-Trifluoroacetyl)piperidine-2-carboxylic acid.
  • Functional Properties: The trifluoroacetyl group in this compound imparts unique chemical and biological properties compared to other similar compounds.
  • Applications: While all these compounds may have applications in chemistry and biology, this compound is particularly noted for its potential in pharmaceutical research.

Properties

IUPAC Name

(2R)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXWNJBAQWRECG-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)C(=O)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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